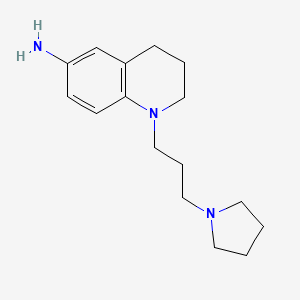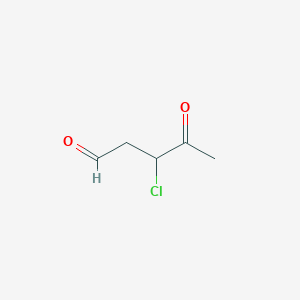
9-(3,5-Dimethylphenyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3,5-Dimethylphenyl)anthracene is an aromatic hydrocarbon derivative of anthracene, characterized by the presence of a 3,5-xylyl group attached to the 9th position of the anthracene core. Anthracene itself is composed of three linearly fused benzene rings, making it a polycyclic aromatic hydrocarbon. The addition of the 3,5-xylyl group, which consists of a benzene ring substituted with two methyl groups at the 3rd and 5th positions, imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-xylyl)anthracene typically involves the Friedel-Crafts alkylation reaction. In this method, anthracene is reacted with 3,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Reaction Scheme: [ \text{Anthracene} + \text{3,5-Dimethylbenzyl chloride} \xrightarrow{\text{AlCl}_3} \text{9-(3,5-Dimethylphenyl)anthracene} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of 9-(3,5-xylyl)anthracene can be achieved through continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(3,5-Dimethylphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Applications De Recherche Scientifique
9-(3,5-Dimethylphenyl)anthracene finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in photophysical studies.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 9-(3,5-xylyl)anthracene in biological systems involves its interaction with cellular components through π-π stacking interactions and hydrophobic interactions. The compound can intercalate into DNA, disrupting its structure and function, which may contribute to its potential anticancer activity. Additionally, its fluorescent properties make it useful for imaging applications, where it can be excited by specific wavelengths of light to emit fluorescence.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Phenylanthracene
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
Comparison
Compared to other anthracene derivatives, 9-(3,5-xylyl)anthracene exhibits unique photophysical properties due to the presence of the 3,5-xylyl group. This substitution enhances its stability and alters its electronic properties, making it a valuable compound for specific applications in optoelectronics and biological imaging.
Propriétés
Formule moléculaire |
C22H18 |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
9-(3,5-dimethylphenyl)anthracene |
InChI |
InChI=1S/C22H18/c1-15-11-16(2)13-19(12-15)22-20-9-5-3-7-17(20)14-18-8-4-6-10-21(18)22/h3-14H,1-2H3 |
Clé InChI |
OCZPLDHBNIEBCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-2-[(tetrahydrofuran-2-yl)methoxy]pyridine](/img/structure/B8321410.png)

![2-[4-(4-Fluoro-benzyl)-piperidin-1-yl]-ethylamine](/img/structure/B8321415.png)


![N-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-2-aminoacetamide](/img/structure/B8321444.png)

![Ethyl 4-{3-[(ethenylsulfonyl)amino]phenyl}-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B8321451.png)
![2-(Cyclohexylmethylamino)benzo[d]thiazol-6-ol](/img/structure/B8321455.png)





